molecular formula C15H17N3O4S3 B6989963 N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6989963
M. Wt: 399.5 g/mol
InChI Key: YPANKSJBOGVPPC-UHFFFAOYSA-N
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Description

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring and the sulfonamide group. One common method involves the reaction of 4-methyl-1,3-thiazole-2-thiol with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with 4-(acetamidomethyl)phenylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antibacterial and antifungal properties, make it a candidate for further biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological pathways. These interactions can lead to the compound’s observed biological effects, such as antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing molecules, such as:

Uniqueness

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the sulfonamide group allows for a wide range of potential interactions and applications .

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S3/c1-10-8-23-15(17-10)24-9-14(20)18-25(21,22)13-5-3-12(4-6-13)7-16-11(2)19/h3-6,8H,7,9H2,1-2H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPANKSJBOGVPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NS(=O)(=O)C2=CC=C(C=C2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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